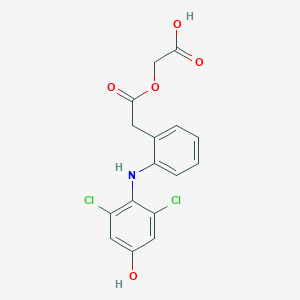

4'-Hydroxy Aceclofenac

Übersicht

Beschreibung

4’-Hydroxy Aceclofenac is a major metabolite of Aceclofenac . Aceclofenac is a nonsteroidal anti-inflammatory drug (NSAID) analog of diclofenac. It is used for the relief of pain and inflammation in rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis .

Synthesis Analysis

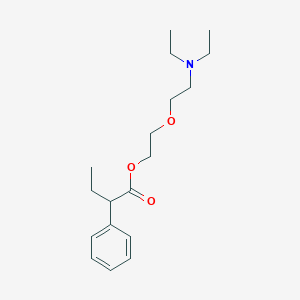

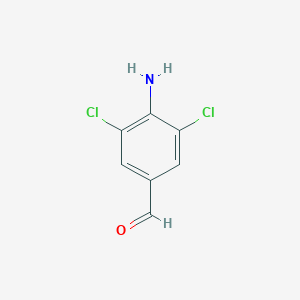

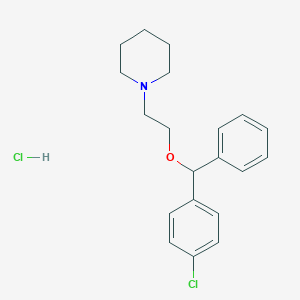

The synthesis of Aceclofenac involves two steps. The first step of the process gives the intermediate tert-Butyl- 2-[(2,6-Dichlorophenyl) Amine] phenyl acetoxy acetate which is further utilized to make the final product chemical named as 2-[(2,6- dichlorophenyl) amino] phenyl acectoxyacetic acid . There is also evidence that aceclofenac stimulates the synthesis of IL-1 receptor antagonist in human articular chondrocytes subjected to inflammatory stimuli, and that 4′-hydroxyaceclofenac has chondroprotective properties attributable to suppression of IL-1β-mediated promatrix metalloproteinase production and proteoglycan release .Molecular Structure Analysis

The molecular formula of 4’-Hydroxy Aceclofenac is C16H13Cl2NO5 . The molecular weight is 370.2 g/mol . The InChI is 1S/C16H13Cl2NO5/c17-11-6-10 (20)7-12 (18)16 (11)19-13-4-2-1-3-9 (13)5-15 (23)24-8-14 (21)22/h1-4,6-7,19-20H,5,8H2, (H,21,22) .Chemical Reactions Analysis

Aceclofenac is metabolized into its main metabolite 4’-hydroxyaceclofenac and several minor metabolites, including 5-hydroxyaceclofenac, diclofenac, 4’-hydroxydiclofenac .Wissenschaftliche Forschungsanwendungen

1. Chondroprotective Effect in Arthritis

4'-Hydroxy aceclofenac, a main metabolite of aceclofenac, exhibits a novel chondroprotective effect. It down-regulates the production of promatrix metalloproteinase-1/procollagenase 1 and promatrix metalloproteinase-3/prostromelysin 1, reducing their mRNAs in rabbit articular chondrocytes and synoviocytes. It also interferes with the release of sulfated-glycosaminoglycans from the chondrocytes and suppresses the proliferation of rabbit synoviocytes. These actions suggest its therapeutic effects in rheumatoid arthritis and osteoarthritis are partly due to these chondroprotective effects (Akimoto, H., Yamazaki, R., Hashimoto, S., Sato, T., & Ito, A., 2000).

2. Anti-Inflammatory Mechanism

4'-Hydroxy aceclofenac significantly decreased interleukin-6 production and fully blocked prostaglandin E2 synthesis by IL-1β- or LPS-stimulated human chondrocytes. However, it had minimal effect on interleukin-8 production and nitric oxide production. This suggests a multifactorial action for aceclofenac's anti-inflammatory effects, including its metabolites (Henrotin, Y., de Leval, X., Mathy-Hartet, M., Mouithys-Mickalad, A., Deby-dupont, G., Dogné, J., Delarge, J., & Reginster, J., 2001).

3. Metabolism and Bioavailability Studies

Studies on the metabolism of aceclofenac in humans and animals (rats) show that it is converted to 4'-hydroxyaceclofenac and other metabolites. This research provides insights into the pharmacokinetics and bioavailability of aceclofenac and its metabolites, highlighting differences in drug metabolism between humans and rats (Noh, K., Shin, B., Kwon, K., Yun, H., Kim, E., Jeong, T., & Kang, W., 2015).

4. Drug Delivery Systems

Innovative drug delivery systems like transdermal therapeutic systems and sustained release tablets have been developed for aceclofenac. These systems aim to improve the drug's efficacy and patient compliance while reducing adverse effects. Research in this area explores the use of various polymers and techniques for effective transdermal delivery and sustained drug release (Patel, R., Patel, G., & Baria, A., 2009).

Safety And Hazards

The safety data sheet for 4’-Hydroxy Aceclofenac suggests avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Topical delivery of Aceclofenac, including 4’-Hydroxy Aceclofenac, is being explored as a promising approach to refine its safety profile . As 4’-Hydroxy Aceclofenac participates in chondroprotection by interfering with IL-1-mediated production of promatrix metalloproteinase-1 and metalloproteinase-3 and the release of proteoglycans from chondrocytes, ACE is classified as a novel NSAID .

Eigenschaften

IUPAC Name |

2-[2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetyl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2NO5/c17-11-6-10(20)7-12(18)16(11)19-13-4-2-1-3-9(13)5-15(23)24-8-14(21)22/h1-4,6-7,19-20H,5,8H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDFYMBLEDMWOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)OCC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431711 | |

| Record name | 4'-Hydroxy Aceclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Hydroxy Aceclofenac | |

CAS RN |

229308-90-1 | |

| Record name | 4'-Hydroxy Aceclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

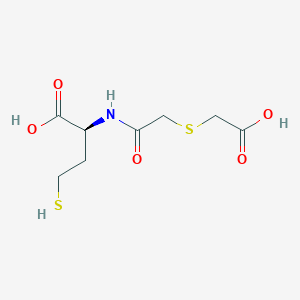

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

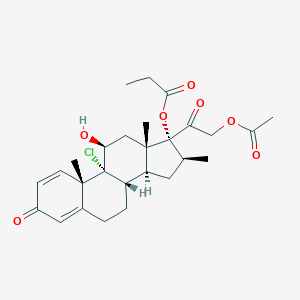

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Formamide, N-[2-(4-methoxyphenyl)-1-methylethyl]-](/img/structure/B195473.png)